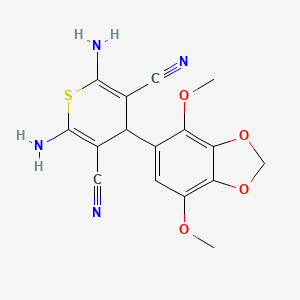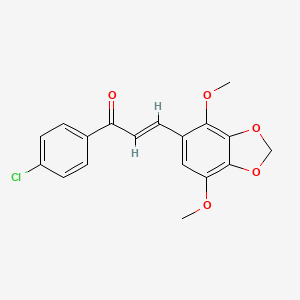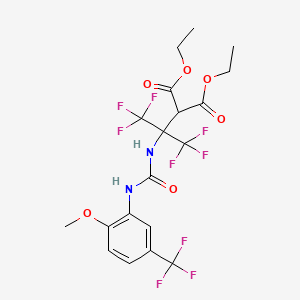![molecular formula C13H18N4O2 B11476239 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11476239.png)
2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 3,5-dimethoxybenzyl group and an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the 3,5-Dimethoxybenzyl Group: This step involves the reaction of the triazole intermediate with 3,5-dimethoxybenzyl chloride under basic conditions.
Attachment of the Ethanamine Chain: The final step involves the reaction of the substituted triazole with an ethanamine derivative.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ typically yields the corresponding carbonyl compounds .
科学的研究の応用
2-[1-(3,5-Dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the 3,5-dimethoxybenzyl group can interact with hydrophobic pockets in proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- **2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(4-(Methylsulfonyl)benzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
- **2-[1-(2,4,5-Trifluorobenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine
Uniqueness
The uniqueness of 2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]-1-ethanamine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H18N4O2 |
|---|---|
分子量 |
262.31 g/mol |
IUPAC名 |
2-[1-[(3,5-dimethoxyphenyl)methyl]triazol-4-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O2/c1-18-12-5-10(6-13(7-12)19-2)8-17-9-11(3-4-14)15-16-17/h5-7,9H,3-4,8,14H2,1-2H3 |
InChIキー |
SBXOPIJRYAXVQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CN2C=C(N=N2)CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
![Methyl 2-{[(1-chlorobutylidene)amino]oxy}-3,3,3-trifluoro-2-{[(3-fluorophenyl)carbamoyl]amino}propanoate](/img/structure/B11476165.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11476170.png)

![N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide](/img/structure/B11476181.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)

![Ethyl 3,3,3-trifluoro-2-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propanamidopropanoate](/img/structure/B11476203.png)
![N,N'-[(5-tert-butyl-2-hydroxybenzene-1,3-diyl)dimethanediyl]bis{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide}](/img/structure/B11476210.png)
![4-bromo-N-[(2-bromo-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B11476216.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
